3,4-Dichlorobenzylmagnesium chloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
3,4-Dichlorobenzylmagnesium chloride is involved in various synthesis and chemical reactions. For instance, it is used in the preparation of polymetallophilic organic compounds, where it reacts with magnesium to form organomagnesium compounds. These compounds can further react with different agents to produce a variety of chemicals, including acids and aldehydes (McCaffery & Shalaby, 1965)(McCaffery & Shalaby, 1965).
Reactions with Grignard Reagents
In the field of organic chemistry, this compound is a key player in reactions involving Grignard reagents. It can be used to create various coupling compounds through its interactions with these reagents. This process is essential in synthesizing complex organic molecules, often used in pharmaceuticals and materials science (Miura, Morimoto, & Kinoshita, 1976)(Miura, Morimoto, & Kinoshita, 1976).
Catalysis and Polymerization
This chemical is instrumental in the synthesis of certain polymers. It acts as an initiator in polymerizations of various monomers, leading to the formation of polymers with specific properties. This aspect is particularly important in creating new materials with desired features for industrial applications (Hatada, Nakanishi, Ute, & Kitayama, 1986)(Hatada, Nakanishi, Ute, & Kitayama, 1986).
Magnetic and Structural Characterization
Additionally, compounds similar to this compound are studied for their magnetic and structural properties. Such studies are essential in material science for developing new magnetic materials and understanding their behavior at the molecular level (Estes, Gavel, Hatfield, & Hodgson, 1978)(Estes, Gavel, Hatfield, & Hodgson, 1978).
Properties
IUPAC Name |
magnesium;1,2-dichloro-4-methanidylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJLPHLTPAPJHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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